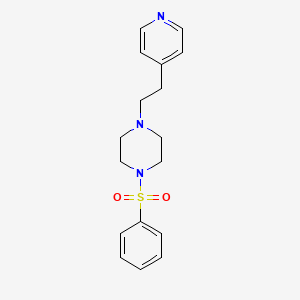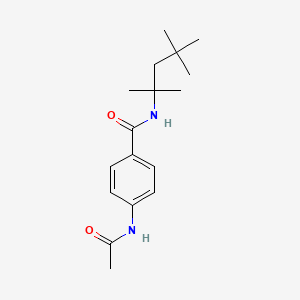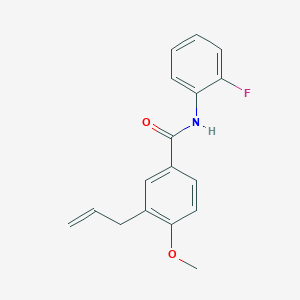![molecular formula C22H17ClN2O2 B4746794 6-chloro-3-[(4-methoxyphenyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B4746794.png)
6-chloro-3-[(4-methoxyphenyl)amino]-4-phenylquinolin-2(1H)-one
描述
6-chloro-3-[(4-methoxyphenyl)amino]-4-phenylquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-methoxyphenyl)amino]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 2-chloro-3-formylquinoline under acidic conditions, followed by cyclization and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
6-chloro-3-[(4-methoxyphenyl)amino]-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Biology: It has shown promise in biological assays for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-chloro-3-[(4-methoxyphenyl)amino]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
4-phenylquinoline: A simpler quinoline derivative with similar structural features but lacking the chloro and methoxy substituents.
6-chloro-4-phenylquinoline: Similar to the target compound but without the amino and methoxy groups.
3-amino-4-phenylquinoline: Contains an amino group but lacks the chloro and methoxy substituents.
Uniqueness
6-chloro-3-[(4-methoxyphenyl)amino]-4-phenylquinolin-2(1H)-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and amino groups allows for a wide range of chemical modifications and enhances the compound’s potential for diverse applications in scientific research.
属性
IUPAC Name |
6-chloro-3-(4-methoxyanilino)-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-27-17-10-8-16(9-11-17)24-21-20(14-5-3-2-4-6-14)18-13-15(23)7-12-19(18)25-22(21)26/h2-13,24H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARXUMMNHCDWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-{[(4-methoxyphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4746712.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide](/img/structure/B4746717.png)
![4-[3-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4746723.png)

![4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B4746755.png)

![6-CYCLOPROPYL-N~4~-(2,4-DIFLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4746764.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B4746768.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl propionate](/img/structure/B4746773.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4746776.png)
![N-(4-chlorophenyl)-N'-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4746779.png)

![2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4746791.png)

